molecular formula C21H19N3O2 B11654451 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one

2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one

Cat. No.: B11654451
M. Wt: 345.4 g/mol
InChI Key: CYFOORLDVGLXGN-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of anthranilic acid derivatives with aldehydes or ketones under reflux conditions in the presence of a catalyst . Another approach involves the use of copper-catalyzed reactions, which have been shown to be efficient and yield high purity products .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-ETHYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(Z)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]-3-ethylquinazolin-4-one

InChI

InChI=1S/C21H19N3O2/c1-4-24-19(22-17-8-6-5-7-14(17)21(24)26)12-16-15-11-13(2)9-10-18(15)23(3)20(16)25/h5-12H,4H2,1-3H3/b16-12-

InChI Key

CYFOORLDVGLXGN-VBKFSLOCSA-N

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=C(C=CC(=C4)C)N(C3=O)C

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=C(C=CC(=C4)C)N(C3=O)C

Origin of Product

United States

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